Methyl 2-allyl acrylate
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Overview
Description
Methyl 2-allyl acrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of both an acrylate and an allyl group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form copolymers with other monomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-allyl acrylate can be synthesized through the esterification of acrylic acid with allyl alcohol in the presence of a catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes. These processes involve the reaction of acrylic acid with allyl alcohol in the presence of a catalyst, followed by purification steps to isolate the desired product. Continuous flow processes offer advantages such as improved reaction control, higher yields, and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-allyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bonds in the acrylate and allyl groups can participate in addition reactions with nucleophiles and electrophiles.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used for free radical polymerization.
Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides can be used for addition reactions.
Oxidation: Oxidizing agents like peracids or hydrogen peroxide are used for the oxidation of the allyl group.
Major Products Formed:
Scientific Research Applications
Methyl 2-allyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The reactivity of methyl 2-allyl acrylate is primarily due to the presence of the acrylate and allyl groups. The acrylate group can undergo polymerization through free radical mechanisms, while the allyl group can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Methyl acrylate: Lacks the allyl group, making it less reactive in addition reactions.
Allyl acrylate: Similar structure but without the methyl group, affecting its polymerization behavior.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group, leading to different physical properties.
Uniqueness: Methyl 2-allyl acrylate’s combination of acrylate and allyl groups makes it unique in its reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and form diverse polymer structures .
Properties
CAS No. |
51122-89-5 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 2-methylidenepent-4-enoate |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h4H,1-2,5H2,3H3 |
InChI Key |
YRXKRJUMDCASGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CC=C |
Origin of Product |
United States |
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